![molecular formula C22H28N6O3 B2919386 2-{8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide CAS No. 851940-80-2](/img/structure/B2919386.png)
2-{8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide is a complex organic compound that features a purine core structure substituted with a benzylpiperidine moiety. This compound is of interest in medicinal chemistry due to its potential pharmacological properties, particularly in the context of neurodegenerative diseases.
Mécanisme D'action
Target of Action
The primary target of this compound is the acetylcholinesterase (AChE) enzyme . AChE plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission. Inhibition of AChE leads to an increase in acetylcholine levels, enhancing cholinergic transmission.
Mode of Action
The compound interacts with its target, AChE, by binding to its active site and inhibiting its activity . This prevents the breakdown of acetylcholine, leading to an increase in its concentration at the synapse. The enhanced cholinergic transmission can have various effects depending on the specific neural pathways involved.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting AChE, the compound increases acetylcholine levels, thereby enhancing cholinergic transmission. This can have various downstream effects, including increased muscle contraction, enhanced memory and learning, and changes in heart rate, among others.
Result of Action
The primary molecular effect of this compound is the inhibition of AChE, leading to increased acetylcholine levels . At the cellular level, this can result in enhanced cholinergic transmission, affecting various physiological processes. For example, in the context of neurodegenerative diseases like Alzheimer’s, enhancing cholinergic transmission could potentially improve cognitive function .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide typically involves multiple steps, starting with the preparation of the purine core. The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing precursors. The benzylpiperidine moiety is then introduced through a nucleophilic substitution reaction, where the piperidine ring is alkylated with a benzyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing the use of hazardous reagents. This could include the use of catalytic hydrogenation for the reduction steps and the implementation of continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-{8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the piperidine ring or the purine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst
Substitution: Benzyl halides, alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may result in fully saturated compounds.
Applications De Recherche Scientifique
2-{8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases such as Alzheimer’s disease.
Industry: Potential use in the development of pharmaceuticals and other biologically active compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: Another acetylcholinesterase inhibitor with similar therapeutic applications.
Galantamine: A compound that also inhibits acetylcholinesterase and is used in the management of Alzheimer’s disease.
Uniqueness
2-{8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide is unique due to its specific structural features, such as the combination of a purine core with a benzylpiperidine moiety. This unique structure may confer distinct pharmacological properties, making it a valuable compound for further research and development in medicinal chemistry.
Propriétés
IUPAC Name |
2-[8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O3/c1-25-20-19(21(30)26(2)22(25)31)28(13-17(23)29)18(24-20)14-27-10-8-16(9-11-27)12-15-6-4-3-5-7-15/h3-7,16H,8-14H2,1-2H3,(H2,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YASPPNWMJMUOQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCC(CC3)CC4=CC=CC=C4)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![{6-azaspiro[3.4]octan-8-yl}methanol hydrochloride](/img/structure/B2919305.png)

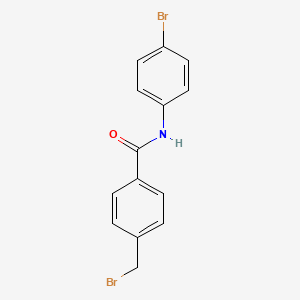

![5-bromo-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methoxy-N'-methylbenzene-1-sulfonohydrazide](/img/structure/B2919312.png)

![(1S,2S)-2-[(4-Methylpyridin-3-yl)amino]cyclohexan-1-ol](/img/structure/B2919314.png)
![1-(4-Benzylpiperazin-1-yl)-2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)ethanone](/img/structure/B2919318.png)
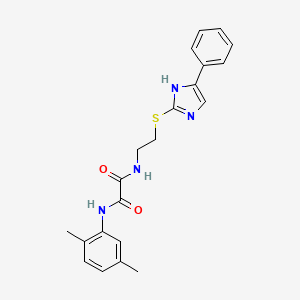
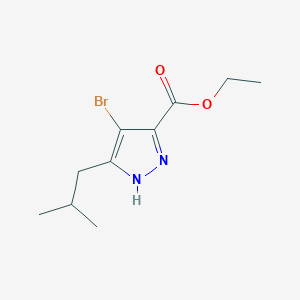
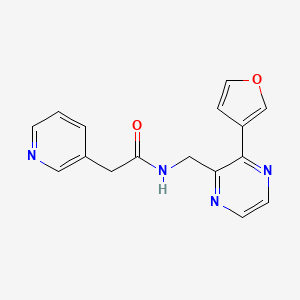
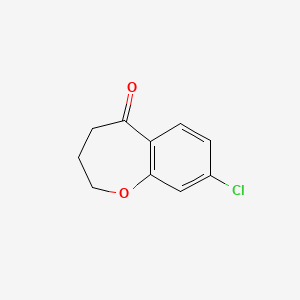
![N'-{3-benzyl-3-azabicyclo[3.3.1]nonan-9-ylidene}(tert-butoxy)carbohydrazide](/img/structure/B2919325.png)
![Methyl 3-{[3-(ethoxycarbonyl)phenyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B2919326.png)
